molecular formula C9H8FNO B13546174 2-(3-Fluoro-2-hydroxyphenyl)propanenitrile

2-(3-Fluoro-2-hydroxyphenyl)propanenitrile

Cat. No.: B13546174
M. Wt: 165.16 g/mol
InChI Key: GIIJJEWMXXZIPM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-hydroxyphenyl)propanenitrile is an organic compound that features a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)propanenitrile typically involves the introduction of a fluorine atom and a nitrile group onto a phenyl ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring. The nitrile group can be introduced via a cyanation reaction. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-hydroxyphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-2-hydroxyphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-hydroxyphenyl)propanenitrile
  • 2-(3-Bromo-2-hydroxyphenyl)propanenitrile
  • 2-(3-Methyl-2-hydroxyphenyl)propanenitrile

Uniqueness

2-(3-Fluoro-2-hydroxyphenyl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(3-fluoro-2-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H8FNO/c1-6(5-11)7-3-2-4-8(10)9(7)12/h2-4,6,12H,1H3

InChI Key

GIIJJEWMXXZIPM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C(=CC=C1)F)O

Origin of Product

United States

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